N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 3,4-dimethylphenyl group. The 2-position of the thiazole is linked via a carboxamide bond to a 1-methyl-1H-pyrazole moiety. This structure combines aromatic and heteroaromatic systems, with substituents influencing electronic, steric, and solubility properties.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-4-5-12(8-11(10)2)13-9-22-16(18-13)19-15(21)14-6-7-17-20(14)3/h4-9H,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZDVOQYBOSWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the Hantzsch synthesis for the thiazole ring, which uses α-halocarbonyl compounds and thiourea . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones . The final coupling step involves the reaction of the thiazole and pyrazole intermediates under suitable conditions, such as in the presence of a base like triethylamine in a solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing into its potential as an anticancer, anti-inflammatory, and antiviral agent.
Mechanism of Action
The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, such as topoisomerase IV in bacteria or proteases in viruses . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with analogs from the evidence:
Key Observations :
- Lipophilicity: The target compound’s 3,4-dimethylphenyl group increases hydrophobicity compared to pyridinyl () or morpholinomethyl () substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Synthetic Routes : The target compound’s amide bond likely employs coupling reagents like EDCI/HOBt (as in ), whereas uses hydrolysis and amine coupling for analogous carboxamides .
Spectroscopic and Analytical Comparisons
- ¹H-NMR : The target’s dimethylphenyl group would display two singlets for methyl protons (~2.3 ppm) and multiplet aromatic signals (~7.2–7.5 ppm), contrasting with pyridinyl substituents (e.g., ~8.5 ppm in ) .
- Mass Spectrometry : HRMS data for analogs (e.g., : [M+H]⁺ = 437.1) align with calculated molecular weights, suggesting similar precision for the target .
Biological Activity
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS Number: 919860-44-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is C15H16N4OS, with a molecular weight of 300.38 g/mol. The compound features a thiazole ring, a pyrazole moiety, and a carboxamide functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that the thiazole and pyrazole rings play crucial roles in modulating various biochemical pathways. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and may influence its binding affinity to target proteins.
1. Antitumor Activity
Several studies have highlighted the antitumor potential of thiazole-containing compounds. For instance, derivatives similar to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl and thiazole groups can significantly enhance cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 | 1.61 ± 0.92 | |
| Compound B | Jurkat | 1.98 ± 1.22 | |
| N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide | Various | TBD | This study |
2. Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. In animal models, compounds with similar structures have shown promise in reducing seizure activity. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
3. Anti-inflammatory Effects
Preliminary investigations suggest that N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo.
Case Studies
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of various thiazole derivatives in human cancer cell lines. The results indicated that compounds with a similar scaffold to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibited potent cytotoxicity against A431 and Jurkat cells, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Anticonvulsant Screening
In a controlled experiment using a PTZ-induced seizure model in mice, compounds structurally related to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide were assessed for anticonvulsant activity. Results showed a marked reduction in seizure duration and frequency compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
